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Compound of Interest

Compound Name: 2-(1-Chloroethyl)pyridine

Cat. No.: B078673

Comprehensive searches for experimental spectroscopic data (NMR, IR, and MS) for 2-(1-
Chloroethyl)pyridine have yielded no direct observational data for this specific compound
within publicly available chemical databases. The information presented herein is based on
data for the closely related and more readily documented isomer, 2-(chloromethyl)pyridine and
its hydrochloride salt, which can serve as a valuable proxy for understanding the spectroscopic
characteristics of chloro-substituted ethylpyridines.

While specific spectral data for 2-(1-Chloroethyl)pyridine is not available, this guide provides
a detailed analysis of the spectroscopic data for 2-(chloromethyl)pyridine hydrochloride, a
structurally similar compound. This information is intended to offer researchers, scientists, and
drug development professionals a foundational understanding of the expected spectral features
of chloroalkyl-substituted pyridines. The experimental protocols and data interpretation
provided can be adapted for the analysis of 2-(1-Chloroethyl)pyridine should it be
synthesized or become commercially available.

Spectroscopic Data Summary for Analogous
Compound: 2-(Chloromethyl)pyridine Hydrochloride

To provide a framework for the spectroscopic analysis of 2-(1-Chloroethyl)pyridine, the
following tables summarize the available data for 2-(chloromethyl)pyridine hydrochloride (CAS
RN: 6959-47-3).
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Table 1: *H NMR Spectroscopic Data for 2-
(Chloromethyl)pyridine Hydrochloride

Chemical Shift (ppm) Multiplicity Assignment
8.821 d H-6

8.525 d H-4

8.152 t H-5

7.994 t H-3

5.245 S -CHzCI

Note: Data recorded in CDCIs at 90 MHz. The assignments are based on typical chemical shifts

for pyridine derivatives.

Table 2: Mass Spectrometry Data for 2-

(Chloromethyl)pyridine Hydrochloride

m/z Relative Intensity (%) Proposed Fragment

[M]* (Molecular lon of free
127 100.0

base)
92 58.2 [M-CIJ*
65 35.1 [CsHs]*
129 32.7 [M+2]* (3’Cl isotope peak)
78 20.0 [CsHaN]*

Note: Electron lonization (EI) mass spectrometry data.

Table 3: Infrared (IR) Spectroscopy Data for 2-
(Chloromethyl)pyridine Hydrochloride

Specific peak assignments for the full IR spectrum are not readily available in a tabulated
format in the searched literature. However, characteristic absorption bands for similar pyridine

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

derivatives would be expected in the following regions:

e ~3100-3000 cm~1: C-H stretching (aromatic)

e ~1600-1450 cm~t: C=C and C=N stretching (pyridine ring)
e ~1200-1000 cm~1: C-H in-plane bending

e ~800-700 cm~1: C-H out-of-plane bending

e ~750-650 cm~1: C-Cl stretching

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for 2-
(chloromethyl)pyridine hydrochloride are not explicitly provided in a single source. However,
based on standard laboratory practices, the following generalized protocols can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A H NMR spectrum of 2-(chloromethyl)pyridine hydrochloride would typically be acquired by
dissolving approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDClIs,
D20, or DMSO-ds) in a 5 mm NMR tube. The spectrum would be recorded on a spectrometer
operating at a frequency of 90 MHz or higher. Chemical shifts are reported in parts per million
(ppm) relative to an internal standard, such as tetramethylsilane (TMS).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (El)
source. The sample is introduced into the ion source, often via a direct insertion probe or
following separation by gas chromatography (GC). The molecules are then ionized by a beam
of electrons, and the resulting charged fragments are separated by their mass-to-charge ratio
(m/z).

Infrared (IR) Spectroscopy

IR spectra can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid
sample like 2-(chloromethyl)pyridine hydrochloride, the potassium bromide (KBr) disc method
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is common. A small amount of the sample is ground with dry KBr powder and pressed into a
thin, transparent disc, which is then placed in the spectrometer's sample holder.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-(1-Chloroethyl)pyridine.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Logical Relationship of Spectroscopic Data

The interpretation of spectroscopic data involves a logical progression from identifying key
features to elucidating the chemical structure.
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The logical relationship between different spectroscopic techniques in chemical structure
elucidation.

« To cite this document: BenchChem. [Spectroscopic Data for 2-(1-Chloroethyl)pyridine: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078673#spectroscopic-data-for-2-1-chloroethyl-
pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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